molecular formula C23H20N4O3 B11267654 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B11267654
M. Wt: 400.4 g/mol
InChI Key: PWDBYKKHJGTOHT-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound belonging to the class of dihydropyrido[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be optimized using various catalysts such as Lewis acids, Brønsted acids, and task-specific ionic liquids .

Industrial Production Methods

For industrial production, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-amino-nicotinonitriles and carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This green chemistry approach is advantageous due to its reduced reaction time and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include various substituted dihydropyrido[3,2-d]pyrimidines, which can exhibit enhanced biological activities .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells . The compound also interacts with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide stands out due to its unique phenethyl and phenylacetamide substituents, which enhance its biological activity and specificity. These structural features contribute to its potent anticancer and enzyme inhibitory properties .

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28)

InChI Key

PWDBYKKHJGTOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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